N-Deschlorobenzoyl indomethacin

Description

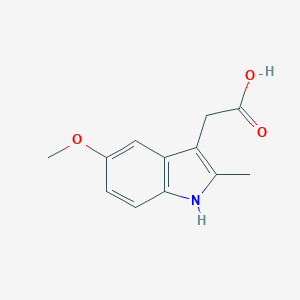

5-Methoxy-2-methyl-3-indoleacetic acid has been reported in Solanum lycopersicum with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGINUZLBAKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183009 | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-15-7 | |

| Record name | 5-Methoxy-2-methylindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2882-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-methylindoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylindol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEACYL INDOMETHACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9AD0AQM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of N-Deschlorobenzoyl indomethacin?

Abstract

This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The document details its chemical structure, identifiers, and physicochemical properties. Furthermore, it outlines its limited biological activity and provides detailed experimental protocols for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Indomethacin is a potent NSAID belonging to the indole-acetic acid derivative class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2][3] Upon administration, indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.

One of the principal metabolites is this compound. This compound is formed through the N-deacylation of the parent drug, specifically by removing the p-chlorobenzoyl group from the indole nitrogen.[2][4] Unlike indomethacin, this compound is considered to be pharmacologically inactive.[1][2] This guide provides a detailed examination of its chemical and biological characteristics.

Chemical Structure and Identification

This compound is structurally an indole derivative. The removal of the N-(4-chlorobenzoyl) moiety from indomethacin results in a free amine on the indole ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | [5] |

| Alternate Names | 5-Methoxy-2-methyl-1H-indole-3-acetic Acid; De(chlorobenzoyl)indomethacin | [6][7] |

| CAS Number | 2882-15-7 | [6][7][8] |

| Molecular Formula | C₁₂H₁₃NO₃ | [6][8][9][10] |

| SMILES | COc1ccc2[nH]c(C)c(CC(=O)O)c2c1 | [5] |

| InChI | InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | [5][10] |

Physicochemical and Analytical Data

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, characterization, and use as a reference standard in metabolic studies.

Table 2: Physicochemical and Analytical Properties

| Property | Value | Reference |

| Molecular Weight | 219.24 g/mol | [6][8][10] |

| Appearance | Light yellow to brown solid | [8] |

| Purity (NMR) | ≥95.0% | [8] |

Biological Activity

This compound is recognized as an inactive metabolite of indomethacin.[1][2] The N-p-chlorobenzoyl group of the parent compound is crucial for its anti-inflammatory activity. Its removal leads to a significant loss of inhibitory function against key enzymes.

Table 3: In Vitro Inhibitory Activity

| Target Enzyme | IC₅₀ Value | Reference |

| AKR1C2 | 100 µM | [4] |

| AKR1C3 | >100 µM | [4] |

AKR1C2 and AKR1C3 are members of the aldo-keto reductase family involved in steroid metabolism and prostaglandin synthesis.

Experimental Protocols

Chemical Synthesis via Fischer Indole Synthesis

This compound can be synthesized as an intermediate in the total synthesis of Indomethacin. The following protocol is adapted from established methods.[11][12]

Objective: To synthesize 5-methoxy-2-methyl-1H-indole-3-acetic acid (this compound).

Materials:

-

4-Methoxyphenylhydrazine

-

Levulinic acid methyl ester

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Sodium hydroxide (for hydrolysis)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Step 1: Phenylhydrazone Formation:

-

Dissolve 4-methoxyphenylhydrazine in ethanol.

-

Add levulinic acid methyl ester to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The product is the corresponding phenylhydrazone.

-

-

Step 2: Fischer Indole Synthesis:

-

Step 3: Hydrolysis:

-

Hydrolyze the methyl ester from Step 2 using an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture until the saponification is complete.

-

Acidify the reaction mixture with HCl to precipitate the final product, 5-methoxy-2-methyl-1H-indole-3-acetic acid (this compound).

-

-

Step 4: Purification:

-

Filter the precipitate and wash with water.

-

The crude product can be further purified by recrystallization or column chromatography to achieve high purity (≥95%).

-

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic relationship between Indomethacin and its metabolite, as well as the workflow for its chemical synthesis.

Caption: Metabolic conversion of Indomethacin to its inactive metabolite.

Caption: Chemical synthesis workflow for this compound.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. This compound-d3 | C12H13NO3 | CID 169437537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

Synthesis and Characterization of N-Deschlorobenzoyl Indomethacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The synthesis is achieved through the alkaline hydrolysis of indomethacin. This document outlines detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes visualizations of the synthesis workflow and the relevant cyclooxygenase (COX) signaling pathway to provide a deeper understanding of the compound's context and mechanism of action.

Introduction

Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which mediate pain, fever, and inflammation.[1][2] this compound, also known as 5-methoxy-2-methyl-1H-indole-3-acetic acid, is a major metabolite of indomethacin formed by the cleavage of the N-(p-chlorobenzoyl) group.[3] Understanding the synthesis and properties of this metabolite is crucial for metabolic studies, impurity profiling of indomethacin, and for exploring the structure-activity relationships of indomethacin analogs. This guide details the laboratory-scale synthesis via alkaline hydrolysis and the subsequent analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is readily achieved by the alkaline hydrolysis of indomethacin. The amide bond linking the p-chlorobenzoyl group to the indole nitrogen is susceptible to cleavage under basic conditions.

Reaction Scheme

The overall reaction is as follows:

Indomethacin + NaOH → this compound + p-Chlorobenzoic acid

Experimental Protocol: Alkaline Hydrolysis of Indomethacin

Materials:

-

Indomethacin

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve indomethacin (1.0 g, 2.8 mmol) in methanol (20 mL).

-

Hydrolysis: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material and the p-chlorobenzoic acid byproduct.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of this compound will form.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of hexane:ethyl acetate (starting from 3:1 to 1:1) to afford pure this compound as a solid.

-

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

The synthesized this compound is characterized by various spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.

Physical Properties

| Property | Value |

| Chemical Name | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 145-148 °C (decomposes)[4] |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound and to monitor the reaction progress.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

| Compound | Expected Retention Time (min) |

| Indomethacin | ~6-8 |

| This compound | ~3-4 |

| p-Chlorobenzoic acid | ~2-3 |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound.

| ¹H NMR (400 MHz, DMSO-d₆) - Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.70 | s | 1H | NH |

| 7.25 | d | 1H | Ar-H |

| 7.19 | d | 1H | Ar-H |

| 7.00 | dd | 1H | Ar-H |

| 3.74 | s | 3H | -OCH₃ |

| 3.62 | s | 2H | -CH₂-COOH |

| 2.30 | s | 3H | -CH₃ |

| 12.0 (broad) | s | 1H | -COOH |

| ¹³C NMR (100 MHz, DMSO-d₆) - Chemical Shift (δ, ppm) | Assignment |

| 173.5 | C=O (acid) |

| 153.0 | C-OCH₃ |

| 131.5 | Ar-C |

| 130.0 | Ar-C |

| 128.0 | Ar-C |

| 111.5 | Ar-C |

| 111.0 | Ar-C |

| 100.5 | Ar-C |

| 55.5 | -OCH₃ |

| 31.0 | -CH₂-COOH |

| 11.5 | -CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Parameter | Expected Value |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ | 218.08 |

| [M+H]⁺ | 220.09 |

Expected Fragmentation Pattern: The primary fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the acetic acid side chain.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretch | Indole N-H |

| 2800-3300 (broad) | O-H stretch | Carboxylic acid O-H |

| 1680-1710 | C=O stretch | Carboxylic acid C=O |

| 1600-1620 | C=C stretch | Aromatic C=C |

| 1200-1300 | C-O stretch | Aryl ether C-O |

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Cyclooxygenase (COX) Signaling Pathway

Indomethacin, the precursor to the synthesized compound, exerts its anti-inflammatory effects by inhibiting the COX enzymes. This pathway is central to its mechanism of action.

Caption: The cyclooxygenase signaling pathway and the inhibitory action of indomethacin.

Conclusion

This technical guide has provided a detailed procedure for the synthesis of this compound via alkaline hydrolysis of indomethacin. The comprehensive characterization data and experimental protocols serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry. The provided visualizations offer a clear understanding of the experimental workflow and the biological context of this important metabolite. The inactivity of this compound as a COX inhibitor, due to the absence of the N-p-chlorobenzoyl group, underscores the critical role of this moiety in the pharmacological activity of indomethacin.[3]

References

N-Deschlorobenzoyl Indomethacin: A Technical Review of its Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deschlorobenzoyl indomethacin is recognized primarily as a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. While indomethacin exerts its therapeutic effects through the robust inhibition of cyclooxygenase (COX) enzymes, its metabolites have been a subject of interest to understand the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth review of the biological activity of this compound, focusing on its role as a metabolite and its largely inactive pharmacological character. Multiple reputable sources, including DrugBank and PubChem, consistently report that the metabolites of indomethacin, including this compound, are predominantly inactive and do not possess pharmacological activity.[1][2][3] This document synthesizes the available data, methodologies, and structural insights into this compound.

Chemical and Metabolic Profile

This compound, also referred to as 5-methoxy-2-methylindole-3-acetic acid, is formed in the liver through the N-deacylation of indomethacin.[2][3] This metabolic process involves the removal of the p-chlorobenzoyl group from the indole nitrogen, a structural component critical for the anti-inflammatory activity of the parent drug.

Below is a diagram illustrating the metabolic conversion of indomethacin to this compound.

Caption: Metabolic pathway of Indomethacin to this compound.

Biological Inactivity: The Core Characteristic

The defining biological feature of this compound is its lack of significant pharmacological activity. The removal of the N-p-chlorobenzoyl group results in a molecule that does not effectively bind to and inhibit the COX enzymes, which are the primary targets of indomethacin.

A structural comparison highlights the key difference responsible for this inactivity.

References

The Pharmacological Profile of N-Deschlorobenzoyl Indomethacin: An Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deschlorobenzoyl indomethacin is a primary metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Formed through the N-deacylation of its parent compound, this compound's pharmacological profile is predominantly characterized by its general lack of significant anti-inflammatory activity. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origin and its comparative pharmacological inactivity relative to indomethacin.

Comparative Pharmacological Data

While extensive quantitative data for this compound is limited due to its inactive nature, the following table summarizes its known characteristics in comparison to the parent drug, indomethacin. The primary mechanism of action for indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[1][2][3][4] this compound and its glucuronide conjugates are considered to be pharmacologically inactive.[1][5][6]

| Parameter | Indomethacin | This compound |

| Primary Function | Non-selective COX-1 and COX-2 inhibitor | Inactive metabolite |

| Pharmacological Activity | Potent anti-inflammatory, analgesic, and antipyretic effects | Devoid of anti-inflammatory activity[6] |

| Mechanism of Action | Inhibition of prostaglandin synthesis via COX enzyme blockade[1][2][3][4] | Does not significantly inhibit COX enzymes |

| Metabolic Origin | Parent drug | Metabolite formed by N-deacylation of indomethacin[1][2] |

Metabolic Pathway of Indomethacin

Indomethacin undergoes extensive hepatic metabolism, including O-desmethylation, N-deacylation, and glucuronidation.[1][2] The formation of this compound is a key step in this metabolic cascade.

Caption: Metabolic conversion of indomethacin to its primary metabolites.

Cyclooxygenase (COX) Signaling Pathway Inhibition

The anti-inflammatory effects of indomethacin are mediated through its inhibition of the COX signaling pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound does not effectively inhibit this pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Indometacin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 5. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Deschlorobenzoyl Indomethacin: An In-depth Technical Guide to an Indomethacin Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a known impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This document details its chemical identity, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it explores its biological relevance and presents data in a structured format to aid researchers and professionals in drug development and quality control.

Introduction

Indomethacin is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This compound, also known by its chemical name 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid, is a recognized impurity and metabolite of indomethacin.[1][2] It is formed through the N-deacylation of the parent drug, a process that can occur both metabolically in vivo and as a degradation product in the drug substance and formulated products.[1] Notably, this metabolite is considered to be pharmacologically inactive.[1] Understanding the profile, synthesis, and detection of this impurity is paramount for ensuring the quality and safety of indomethacin-containing products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | --INVALID-LINK-- |

| Synonyms | Indomethacin EP Impurity B, 5-Methoxy-2-methylindole-3-acetic acid | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2882-15-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 219.24 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light yellow or light beige fine crystalline powder | --INVALID-LINK-- |

| Melting Point | 161 °C | --INVALID-LINK-- |

| Solubility | Soluble in methanol | --INVALID-LINK-- |

| pKa | 4.22 ± 0.30 (Predicted) | --INVALID-LINK-- |

Quantitative Data on Impurity Levels

The presence and quantity of this compound can vary depending on the manufacturing process, storage conditions, and the formulation of the indomethacin product. The table below summarizes reported levels of this impurity in different indomethacin samples.

| Sample Type | Impurity Level (%) | Analytical Method | Reference |

| Suppository Formulation | 0.07 | HPLC | --INVALID-LINK-- |

| European Market Batches (38 total) | 42% of batches did not meet compendial requirements (specific % of this impurity not detailed) | HPLC-UV, ¹H NMR | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound (as a Reference Standard)

A common method for the preparation of this compound is through the hydrolysis of indomethacin.[2][3]

Principle: The amide bond at the N1 position of the indole ring in indomethacin is cleaved under basic or acidic conditions to remove the p-chlorobenzoyl group.

Materials:

-

Indomethacin

-

Potassium hydroxide (KOH) or other suitable base

-

Methanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Dissolve indomethacin in a suitable solvent such as methanol.

-

Add a solution of potassium hydroxide to the indomethacin solution.

-

Heat the mixture under reflux for a specified period to facilitate hydrolysis.

-

After cooling, evaporate the solvent.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

-

The product can be further purified by recrystallization.

Analytical Methodologies

HPLC is a widely used technique for the separation and quantification of indomethacin and its impurities.[4][5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 or Zorbax-Phenyl analytical column

Chromatographic Conditions (Example 1):

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol and an aqueous solution of 0.2% phosphoric acid |

| Flow Rate | 1.5 ml/min |

| Detection | UV at 320 nm |

Source: --INVALID-LINK--

Chromatographic Conditions (Example 2):

| Parameter | Condition |

|---|---|

| Column | Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and 0.2% phosphoric acid (50:50, v/v) |

| Flow Rate | 0.6 ml/min |

| Detection | UV at 237 nm |

Source: --INVALID-LINK--

Sample Preparation:

-

Accurately weigh and dissolve the indomethacin sample in a suitable diluent (e.g., mobile phase).

-

Filter the solution through a 0.45 µm filter before injection.

Quantification:

-

The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

NMR spectroscopy is a powerful tool for the identification and structural confirmation of this compound.[4]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition and Interpretation:

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling constants of the signals in the spectra should be consistent with the known structure of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid.[7][8] The absence of signals corresponding to the p-chlorobenzoyl group confirms the identity of the impurity.

Visualizations

Indomethacin Metabolism Pathway

The following diagram illustrates the metabolic pathway of indomethacin, leading to the formation of this compound and other metabolites.

Caption: Metabolic pathways of indomethacin.

Impurity Analysis Workflow

The diagram below outlines a typical workflow for the analysis of this compound in a drug sample.

Caption: Workflow for indomethacin impurity analysis.

Conclusion

This compound is a critical impurity to monitor in the production and formulation of indomethacin. Its formation through hydrolysis necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and regulatory compliance of the final drug product. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of indomethacin.

References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methyl-3-indoleacetic acid 98 2882-15-7 [sigmaaldrich.com]

- 3. This compound | 2882-15-7 | Benchchem [benchchem.com]

- 4. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC analysis of indomethacin and its impurities in capsule and suppository formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Inactive Metabolites of Indomethacin in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inactive metabolites of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin found in human plasma. The document details their metabolic pathways, quantitative analysis, and the experimental protocols for their detection, addressing a critical need for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction to Indomethacin Metabolism

Indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary metabolic pathways are O-demethylation, N-deacylation, and glucuronidation.[1][2][3] These processes result in metabolites that are pharmacologically inactive, meaning they do not contribute to the therapeutic or adverse effects of indomethacin.[4] The major inactive metabolites identified in humans are O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoylindomethacin, along with their corresponding glucuronide conjugates.[2][3]

A notable point of discussion in the scientific literature is the presence of these metabolites in human plasma. Some sources indicate that DMI, DBI, and O-desmethyl-N-deschlorobenzoylindomethacin are present in significant amounts in plasma.[4] Conversely, a detailed study reported that only the parent drug, indomethacin, was detected in plasma, with its metabolites being primarily found in urine.[5] This discrepancy highlights the need for further research to definitively characterize the plasma pharmacokinetics of these inactive metabolites.

Quantitative Analysis of Indomethacin and its Inactive Metabolites

The quantitative analysis of indomethacin and its metabolites in human plasma is crucial for pharmacokinetic and drug metabolism studies. Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.

Plasma Concentrations

Following oral administration, indomethacin is rapidly absorbed, reaching peak plasma concentrations of 2 to 3 µg/mL within one to two hours.[4] While the presence of inactive metabolites in plasma is reported, specific quantitative data, such as mean concentrations or concentration ranges after a therapeutic dose, are not extensively documented in the literature. The focus of most pharmacokinetic studies has been on the parent drug.

Table 1: Summary of Indomethacin Pharmacokinetic Parameters in Human Plasma

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cmax) | 2 - 3 µg/mL | [4] |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | [4] |

| Biological Half-life | 5 - 10 hours | [4] |

| Plasma Clearance | 1 - 2.5 mL/kg/min | [4] |

Note: This table summarizes the pharmacokinetics of the parent drug, indomethacin. Quantitative data for its inactive metabolites in plasma are not well-established.

Experimental Protocols for Quantification

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method can be used for the extraction of indomethacin and its metabolites from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of indomethacin).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 2: Representative LC-MS/MS Parameters for the Analysis of Indomethacin and its Metabolites

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 | |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | |

| Indomethacin | 358.1 |

| O-desmethylindomethacin (DMI) | 344.1 |

| N-deschlorobenzoylindomethacin (DBI) | 218.1 |

| O-desmethyl-N-deschlorobenzoylindomethacin | 204.1 |

| Product Ion (m/z) | |

| Indomethacin | 139.0 |

| O-desmethylindomethacin (DMI) | 139.0 |

| N-deschlorobenzoylindomethacin (DBI) | Requires experimental determination |

| O-desmethyl-N-deschlorobenzoylindomethacin | Requires experimental determination |

| Collision Energy (V) | Requires experimental optimization for each analyte |

Visualizing Metabolic Pathways and Experimental Workflows

Indomethacin Metabolic Pathway

The metabolic conversion of indomethacin to its primary inactive metabolites can be visualized as a signaling pathway.

Experimental Workflow for Metabolite Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying indomethacin and its inactive metabolites in human plasma.

Conclusion

This technical guide has summarized the current understanding of the inactive metabolites of indomethacin in human plasma. The primary metabolites, formed through O-demethylation, N-deacylation, and glucuronidation, are considered pharmacologically inactive. While their presence in plasma is a subject of some debate in the literature, advanced analytical techniques like LC-MS/MS offer the necessary sensitivity and specificity for their detection and quantification. The provided experimental protocol serves as a robust starting point for researchers aiming to develop and validate methods for the simultaneous analysis of indomethacin and its inactive metabolites. Further research is warranted to clarify the plasma pharmacokinetics of these metabolites and to establish definitive quantitative levels in human plasma following therapeutic dosing of indomethacin. This will contribute to a more complete understanding of the disposition of this widely used NSAID.

References

- 1. Pharmacokinetic overview of indomethacin and sustained-release indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid [pubmed.ncbi.nlm.nih.gov]

The Role of N-Deschlorobenzoyl Indomethacin in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. Formed through the N-deacylation of its parent compound, this metabolite represents a significant pathway in the biotransformation of indomethacin. This document details its formation, subsequent metabolic fate, and its known biological activities, offering insights for researchers in drug metabolism, pharmacology, and toxicology. A key focus is the elucidation of its metabolic pathway and the presentation of detailed experimental protocols for its in vitro investigation. Quantitative data from existing literature are summarized, and knowledge gaps, particularly concerning its interaction with cytochrome P450 enzymes, are highlighted as areas for future research.

Introduction

Indomethacin is a potent NSAID used in the management of pain and inflammation.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. The biotransformation of indomethacin is complex, involving multiple enzymatic pathways that lead to the formation of several metabolites.[2] Among these, this compound emerges from the N-deacylation of the parent drug, a crucial step in its metabolic clearance.[1][3] Understanding the formation and disposition of this metabolite is paramount for a complete characterization of indomethacin's pharmacology and for assessing potential drug-drug interactions. This guide serves as a technical resource for professionals engaged in drug development and metabolism studies, providing a detailed examination of the role and characteristics of this compound.

Metabolic Pathways of Indomethacin

Indomethacin undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, N-deacylation, and glucuronidation.[2] The N-deacylation pathway results in the formation of this compound. This process is catalyzed by carboxylesterases (CES), a family of enzymes highly expressed in the liver and other tissues, which are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds.[4] Specifically, human carboxylesterase 1 (hCES1), which is abundant in the liver, is the likely catalyst for this reaction.[4]

Following its formation, this compound can be further metabolized. One identified subsequent metabolite is O-desmethyl-N-deschlorobenzoyl indomethacin, indicating that the initial N-deacylation can be followed by O-demethylation.[3]

Below is a diagram illustrating the primary metabolic pathways of indomethacin.

Figure 1. Primary metabolic pathways of indomethacin.

Role of this compound in Drug Metabolism

Formation and Pharmacokinetics

The formation of this compound via N-deacylation is a significant route of elimination for indomethacin.[3] This metabolite, along with O-desmethylindomethacin, is found in significant amounts in plasma.[3] The enzymes likely responsible for this biotransformation are carboxylesterases, which are crucial in the hydrolysis of various drugs.[4] While specific kinetic parameters for the N-deacylation of indomethacin have not been extensively reported in the literature, the high expression of carboxylesterases in the liver suggests that this is an efficient metabolic pathway.

Biological Activity

This compound is generally considered to be pharmacologically inactive.[3] This is supported by data showing a significant loss of inhibitory activity against aldo-keto reductase enzymes AKR1C2 and AKR1C3 when compared to the parent compound, indomethacin. The removal of the N-p-chlorobenzoyl group appears to be critical for the drug's interaction with these and likely other biological targets.

Interaction with Drug-Metabolizing Enzymes

The parent drug, indomethacin, is known to be a substrate and an inhibitor of certain cytochrome P450 (CYP) enzymes. For instance, its O-demethylation is primarily catalyzed by CYP2C9.[5] Indomethacin has also been shown to cause mechanism-based inactivation of CYP3A2 in rats, which is suggested to be due to the covalent binding of one of its metabolites.[6]

However, there is a notable lack of specific data in the published literature regarding the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. This represents a significant knowledge gap and an important area for future research to fully understand the drug-drug interaction potential of indomethacin and its metabolites.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent drug. The lack of reported enzyme kinetic data for the formation of this compound is a key area for future investigation.

| Compound | Parameter | Value | Enzyme/System | Reference |

| Indomethacin | KM | 34.6 ± 5.4 µM | Human Liver Microsomes (O-demethylation) | [5] |

| Vmax | 14.1 ± 3.9 pmol/mg/min | Human Liver Microsomes (O-demethylation) | [5] | |

| This compound | IC50 | 100 µM | AKR1C2 | |

| IC50 | >100 µM | AKR1C3 | ||

| KM | Data not available | Carboxylesterases | ||

| Vmax | Data not available | Carboxylesterases |

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to study the formation of this compound from indomethacin using human liver microsomes.

In Vitro Incubation for Metabolite Formation

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from indomethacin in human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Indomethacin (analytical standard)

-

This compound (analytical standard)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation mixture)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of indomethacin in a suitable solvent (e.g., methanol or DMSO) and serially dilute to obtain a range of concentrations for the kinetic study (e.g., 0.5 µM to 100 µM).

-

Prepare a stock solution of the internal standard.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, combine the following on ice:

-

Potassium Phosphate Buffer (to final volume of 200 µL)

-

Human Liver Microsomes (final concentration of 0.5 mg/mL)

-

Indomethacin (at various final concentrations)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, to ensure initial velocity conditions).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analytical Method: HPLC-MS/MS for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate indomethacin, this compound, and the internal standard (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI positive or negative, to be optimized for sensitivity of the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Indomethacin: To be determined by direct infusion of the standard (e.g., m/z 358.1 -> 139.1).

-

This compound: To be determined by direct infusion of the standard.

-

Internal Standard: To be determined by direct infusion of the standard.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

-

Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantify the amount of this compound formed in the incubation samples using the standard curve.

-

Calculate the rate of formation (pmol/min/mg protein).

-

Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Below is a workflow diagram for the described experimental protocol.

References

- 1. Polymorphisms in CYP2C9 are associated with response to indomethacin among neonates with patent ductus arteriosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs [uspharmacist.com]

- 5. Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unveiling of Indomethacin's Metabolic Fate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain conditions since its introduction in the 1960s.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, of which metabolism plays a pivotal role. This technical guide provides an in-depth exploration of the discovery and history of indomethacin metabolites, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key metabolic pathways, the enzymes responsible for these transformations, and the analytical methodologies that have been instrumental in elucidating the biotransformation of this important drug.

Discovery and History of Indomethacin Metabolites

The initial investigations into the metabolic fate of indomethacin in humans were pioneered in the early 1970s. A seminal study by Duggan et al. in 1972 was among the first to comprehensively characterize the biotransformation of indomethacin in man.[2] This early research laid the foundation for our current understanding of how the body processes this drug.

The primary metabolic pathways of indomethacin were identified as O-demethylation of the 5-methoxy group, N-deacylation of the p-chlorobenzoyl moiety, and subsequent glucuronidation of the parent drug and its metabolites.[3][4] These transformations result in the formation of three main inactive metabolites:

-

O-desmethylindomethacin (DMI)

-

N-deschlorobenzoylindomethacin (DBI)

-

O-desmethyl-N-deschlorobenzoylindomethacin (DMBI)

These metabolites, along with the glucuronide conjugates of indomethacin and its phase I metabolites, are the primary forms in which the drug is excreted from the body.[3][5]

Metabolic Pathways and Enzymology

The biotransformation of indomethacin is a multi-step process primarily occurring in the liver. The key enzymatic reactions are detailed below.

Phase I Metabolism:

-

O-Demethylation: The removal of the methyl group from the 5-methoxy position is a major metabolic route.[3] This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9 .[6]

-

N-Deacylation: The cleavage of the p-chlorobenzoyl group from the indole nitrogen is another significant pathway.[3]

Phase II Metabolism:

-

Glucuronidation: Indomethacin and its phase I metabolites undergo conjugation with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferases (UGTs).[4]

The metabolic pathway of indomethacin can be visualized as follows:

References

- 1. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of indomethacin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism of indomethacin in man. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Deschlorobenzoyl Indomethacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-Deschlorobenzoyl indomethacin, a known metabolite and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The following protocols are designed for use in research, quality control, and drug development settings.

This compound, also identified as (5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid, is a significant related substance of Indomethacin.[1][2][3] Its monitoring is crucial for ensuring the purity, safety, and efficacy of Indomethacin drug products. The analytical methods detailed below offer robust and reliable approaches for its quantification.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of Indomethacin and its related substances due to its simplicity, precision, and accessibility.[4][5][6] For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[7][8][9][10]

This document outlines protocols for both HPLC-UV and LC-MS/MS methods, adapted from established analytical procedures for Indomethacin impurity profiling.

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. It is adapted from validated methods for Indomethacin and its impurities.[11][12][13]

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 10 mM Sodium Acetate Buffer (pH 3.0) (50:40, v/v) with 10% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (25 °C) |

| Run Time | Approximately 10 minutes |

Experimental Protocol

1. Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare a 10 mM sodium acetate buffer and adjust the pH to 3.0 with glacial acetic acid. Filter and degas the buffer. Mix with acetonitrile and methanol in the specified ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation (Capsules): Take the contents of 20 capsules, weigh, and calculate the average weight. Take a portion of the powder equivalent to 25 mg of Indomethacin and dissolve it in 25 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis.

2. Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a stable baseline.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

3. Method Validation Parameters (Expected):

| Parameter | Expected Range/Value |

| Linearity | 0.1 - 10 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine, as well as for trace-level impurity analysis. The protocol is based on established LC-MS/MS methods for Indomethacin.[8][9][14]

Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Conditions |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole with ESI source |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MRM Transitions | Precursor Ion (m/z): 218.1, Product Ion (m/z): 174.1 (tentative, requires optimization) |

| Internal Standard (IS) | Indomethacin-d4 (or a suitable structural analog) |

Experimental Protocol

1. Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution in 50% methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the internal standard in 50% methanol.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 10 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

2. LC-MS/MS Analysis:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject a blank to check for interferences.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared samples.

-

Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

3. Method Validation Parameters (Expected):

| Parameter | Expected Range/Value |

| Linearity | 0.1 - 100 ng/mL (R² > 0.995) |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Workflow Diagram

Caption: LC-MS/MS sample preparation and analysis workflow.

Summary of Quantitative Data

The following table summarizes the expected quantitative performance of the described analytical methods.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linear Range | 0.1 - 10 µg/mL | 0.1 - 100 ng/mL |

| LOD | ~0.03 µg/mL | ~0.03 ng/mL |

| LOQ | ~0.1 µg/mL | ~0.1 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |

| Precision (% RSD) | < 2% | < 15% |

Note: The provided quantitative data are typical expected values based on similar validated methods and should be confirmed during method validation in the user's laboratory. The MRM transitions for the LC-MS/MS method are predictive and require experimental optimization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013988) [hmdb.ca]

- 4. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC analysis of indomethacin and its impurities in capsule and suppository formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]

HPLC Analysis of Indomethacin and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the quantitative analysis of indomethacin and its principal metabolites, 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The provided protocols are designed to be robust and applicable for routine analysis in pharmaceutical quality control and metabolic studies.

Introduction

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, and antipyretic properties.[1] Its therapeutic action is primarily due to the inhibition of prostaglandin synthesis.[1] The analysis of indomethacin and its metabolites is crucial for pharmacokinetic studies, drug formulation development, and quality control of pharmaceutical preparations.[2][3] HPLC is the method of choice for this analysis, offering high sensitivity, specificity, and the ability to simultaneously determine the active substance and its degradation products.[2]

Metabolic Pathway of Indomethacin

Indomethacin undergoes hydrolysis to form its main degradation products: 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[2] Understanding this pathway is essential for identifying and quantifying these related substances during drug stability and metabolism studies.

Caption: Metabolic Pathway of Indomethacin.

Experimental Protocols

This section details two validated RP-HPLC methods for the analysis of indomethacin and its metabolites. Method 1 is a versatile method suitable for various sample matrices, while Method 2 offers a faster analysis time.

Method 1: General Purpose Analysis

This method is robust and has been validated for the analysis of indomethacin and its hydrolytic degradants in pharmaceutical formulations.[4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm)[4] |

| Mobile Phase | Methanol: Acetonitrile: 10 mM Sodium Acetate Buffer (pH 3) (10:50:40 v/v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | UV at 254 nm[4] |

| Injection Volume | 5 µL[4] |

| Temperature | Ambient |

Standard Solution Preparation:

-

Prepare individual stock solutions of indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methyl-indoleacetic acid by dissolving 10 mg of each compound in 10 mL of methanol to achieve a concentration of 1000 µg/mL.[4]

-

From the stock solutions, prepare working standard solutions by diluting with the mobile phase to the desired concentrations.

Sample Preparation (Capsule Formulation):

-

Weigh the contents of 20 capsules and determine the average weight.

-

Transfer a quantity of the mixed contents equivalent to 10 mg of indomethacin into a 100 mL volumetric flask.[4]

-

Add approximately 10 mL of water and let it stand for 10 minutes with occasional stirring.[4]

-

Add 75 mL of methanol and shake well to dissolve the indomethacin.[4]

-

Make up the volume to 100 mL with methanol.[4]

-

Filter the solution through a 0.45 µm filter.[4]

-

Further dilute the filtered solution with the mobile phase to a final concentration of approximately 30 µg/mL of indomethacin.[4]

Method 2: Rapid Analysis

This method is suitable for high-throughput screening and quality control where a shorter analysis time is required.[2]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax-Phenyl, 3.5 µm (4.6 mm x 75 mm)[2] |

| Mobile Phase | Acetonitrile: 0.2% Phosphoric Acid (50:50 v/v)[2] |

| Flow Rate | 0.6 mL/min[2] |

| Detection | UV at 237 nm[2] |

| Injection Volume | Not specified, typically 5-20 µL |

| Temperature | Ambient |

Standard and Sample Preparation:

Follow the same procedures as described in Method 1, using the mobile phase of Method 2 as the diluent.

Experimental Workflow

The general workflow for the HPLC analysis of indomethacin and its metabolites involves several key steps from sample preparation to data analysis.

Caption: HPLC Analysis Workflow.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods.

Method 1: Performance Data

| Compound | Linearity Range (µg/mL) | Retention Time (min) |

| Indomethacin | 25 - 70[4] | ~4.5 |

| 4-Chlorobenzoic Acid | 0.25 - 2[4] | ~2.5 |

| 5-Methoxy-2-methyl-indoleacetic acid | 0.25 - 2[4] | ~3.5 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method 2: Performance Data

| Compound | Retention Time (min) |

| Indomethacin | ~6.0 |

| 4-Chlorobenzoic Acid | ~2.0 |

| 5-Methoxy-2-methylindoleacetic acid | ~3.0 |

Note: Linearity ranges for Method 2 were not explicitly stated in the referenced material but are expected to be similar to Method 1.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 1.5 between adjacent peaks |

| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |

Conclusion

The HPLC methods detailed in this application note provide reliable and efficient means for the determination of indomethacin and its primary metabolites. The choice of method will depend on the specific requirements of the analysis, such as sample throughput and the need for a particular stationary phase. Proper method validation and system suitability checks are essential for ensuring accurate and precise results in a research or quality control setting.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of N-Deschlorobenzoyl Indomethacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deschlorobenzoyl indomethacin is a significant metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. The metabolic pathway leading to this compound involves the cleavage of the N-p-chlorobenzoyl group from the parent indomethacin molecule. Understanding the biotransformation of indomethacin and quantifying its metabolites is crucial in pharmacokinetic and drug metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the identification and quantification of such metabolites in complex biological matrices.

This document provides a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and expected fragmentation patterns.

Mass Spectrometry of this compound

The chemical formula for this compound is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol . In mass spectrometry, understanding the fragmentation of a molecule is key to developing robust analytical methods.

Proposed Fragmentation Pathway

Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 220.2. The fragmentation of this precursor ion in the collision cell of a mass spectrometer can be predicted based on the fragmentation of similar indole-3-acetic acid derivatives. The primary fragmentation is anticipated to be the loss of the acetic acid side chain.

A proposed fragmentation pathway is illustrated below:

Quantitative Analysis

A summary of the key mass spectrometric parameters for the quantitative analysis of this compound is provided in the table below.

| Parameter | Value |

| Precursor Ion (m/z) | 220.2 |

| Product Ion 1 (m/z) | 161.2 |

| Product Ion 2 (m/z) | 202.2 |

| Collision Energy (eV) | 15-25 |

| Dwell Time (ms) | 100 |

Note: Optimal collision energy should be determined empirically on the specific instrument being used.

The following table presents illustrative quantitative data for a calibration curve of this compound in human plasma. This data is for example purposes only and actual results may vary.

| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 49,800 | 1.305 |

| 100 | 132,000 | 50,200 | 2.629 |

| 500 | 660,000 | 49,500 | 13.333 |

| 1000 | 1,350,000 | 50,100 | 26.946 |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of indomethacin and are suitable for the quantification of this compound in biological matrices.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample.

-

Internal Standard: Spike with 10 µL of an internal standard solution (e.g., deuterated this compound at 1 µg/mL).

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Method

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Method

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

Application Notes and Protocols for the Use of N-Deschlorobenzoyl Indomethacin as a Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deschlorobenzoyl indomethacin is a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] Accurate quantification of indomethacin and its metabolites is crucial in pharmacokinetic, drug metabolism, and toxicological studies. These application notes provide a detailed experimental protocol for the use of this compound as a reference standard for its quantification in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Light yellow to brown solid |

| Purity (NMR) | ≥95.0% |

| Storage Conditions | Store at room temperature (3 years), In solvent: -80°C (2 years), -20°C (1 year) |

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve the standard in 10 mL of absolute ethanol in a 10 mL volumetric flask.

-

Sonicate for a few minutes to ensure complete dissolution.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with 50% ethanol.

-

Suggested concentrations for the calibration curve range from 2 µg/mL to 18 µg/mL.[3]

HPLC Method for Quantification

This protocol is adapted from a validated HPLC-fluorescence method for the analysis of indomethacin and its metabolites.[4]

a. Chromatographic Conditions:

| Parameter | Specification |

| Column | Reversed-phase C18-bonded column |

| Mobile Phase | 22.5% or 26% acetonitrile in 0.25% acetic acid |

| Flow Rate | 1.0 mL/min (Typical, may require optimization) |

| Injection Volume | 20 µL (Typical, may require optimization) |

| Fluorescence Detector | Excitation: 288 nm, Emission: 390 nm (with a 370 nm cutoff filter) |

| Internal Standard | Indole-3-propionic acid |

b. System Suitability: Before sample analysis, the chromatographic system should be equilibrated by running the mobile phase until a stable baseline is achieved. System suitability is assessed by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and tailing factor.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine)

The following is a general liquid-liquid extraction procedure.

-

To 1 mL of plasma or urine sample, add a known amount of the internal standard (Indole-3-propionic acid).

-